molecular formula C17H19BrN4O2 B2641201 (5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034396-01-3

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2641201
CAS RN: 2034396-01-3
M. Wt: 391.269
InChI Key: NBNFNWNIXZXASU-UHFFFAOYSA-N
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Description

This compound is a novel pyrimidine-based thiourea compound . It consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . It has been studied for its potential treatment of type II diabetes mellitus .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 1 (45.4 mmole), guanidine hydrochloride 2 (4 HCl; 68.05 mmol), ethanol (100 mL) and 50% aqueous KOH solution (20 mL), which are mixed together and then heated and stirred at reflux temperature for 1.5 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a central pyrimidine ring with phenyl-substituted thiourea motifs . The molecular weight is 269.14 .


Chemical Reactions Analysis

The enzyme inhibitory potential of these compounds was investigated against α-glucosidase . This enzyme plays a crucial role in treating type II diabetes mellitus .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.14 . More specific properties such as melting point, boiling point, density, and others were not found in the available resources.

Scientific Research Applications

Safety And Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved into fresh air .

Future Directions

The promising biological activities of pyrimidine thiourea derivatives have prompted researchers to synthesize and investigate the α-glucosidase inhibition potential of a range of novel pyrimidine-based thiourea compounds . This research could lead to the development of new treatments for type II diabetes mellitus .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNFNWNIXZXASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

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